molecular formula C14H11ClO4 B6406932 3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid CAS No. 1261992-91-9

3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid

Cat. No.: B6406932
CAS No.: 1261992-91-9
M. Wt: 278.69 g/mol
InChI Key: DXPAVEPZNJACMX-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a 5-chloro-2-methoxyphenyl group and a hydroxyl group at the 5-position

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-13-3-2-10(15)7-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPAVEPZNJACMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691101
Record name 5'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-91-9
Record name 5'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloro-2-methoxyphenol and 3,5-dihydroxybenzoic acid.

    Esterification: The 5-chloro-2-methoxyphenol is first esterified with an appropriate reagent to form an ester intermediate.

    Coupling Reaction: The ester intermediate is then coupled with 3,5-dihydroxybenzoic acid under specific conditions to form the desired product.

    Hydrolysis: The final step involves hydrolyzing the ester to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include 3-(5-chloro-2-methoxyphenyl)-5-oxobenzoic acid.

    Reduction: Products may include 3-(5-chloro-2-methoxyphenyl)-5-hydroxybenzyl alcohol.

    Substitution: Products may include 3-(5-amino-2-methoxyphenyl)-5-hydroxybenzoic acid.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxyphenyl)acetic acid
  • (5-Chloro-2-methoxyphenyl)sulfamic acid
  • (5-Chloro-2-methoxyphenyl)boronic acid

Uniqueness

3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

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